molecular formula C17H22N2O3 B13999826 Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl- CAS No. 66968-55-6

Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-

Cat. No.: B13999826
CAS No.: 66968-55-6
M. Wt: 302.37 g/mol
InChI Key: YEAUIGJGKUKBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, is a derivative of barbituric acid, which is the parent compound of barbiturate drugs. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties . This specific compound is characterized by the presence of ethyl, isopentyl, and phenyl groups attached to the barbituric acid core.

Preparation Methods

The synthesis of 5-ethyl-5-isopentyl-1-phenyl barbituric acid typically involves the following steps :

    Starting Materials: The synthesis begins with diethyl alpha-ethyl-alpha-phenylmalonate and urea.

    Reaction Conditions: The reaction is carried out in the presence of sodium methylate in methanol, followed by the addition of ethyl acetate.

    Process: The mixture is heated to reflux, and the resulting sodium 5-ethyl-5-phenylbarbiturate is acidified with hydrochloric acid to yield the crude product.

    Purification: The crude product is then recrystallized from an ethanol-water mixture to obtain the final product with high purity.

Chemical Reactions Analysis

Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-phenyl barbituric acid, undergo various chemical reactions :

    Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions at the 5-position can introduce different alkyl or aryl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.

    Major Products: The major products depend on the specific reaction but can include various substituted barbiturates and their derivatives.

Scientific Research Applications

Barbituric acid derivatives have a wide range of applications in scientific research :

    Chemistry: They are used as building blocks in the synthesis of heterocyclic compounds.

    Biology: These compounds are studied for their interactions with biological macromolecules.

    Medicine: Barbiturates are used as sedatives, hypnotics, and anticonvulsants. They also have applications in anesthesia and the treatment of epilepsy.

    Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anticonvulsant effects observed with barbiturates.

Comparison with Similar Compounds

Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital :

    Phenobarbital: Known for its anticonvulsant properties, phenobarbital is less sedating at therapeutic doses compared to other barbiturates.

    Pentobarbital: This compound is more potent as a sedative and is used in anesthesia and euthanasia.

    Uniqueness: The unique combination of ethyl, isopentyl, and phenyl groups in 5-ethyl-5-isopentyl-1-phenyl barbituric acid may confer distinct pharmacological properties, although specific studies on this compound are limited.

Similar Compounds

  • Phenobarbital (5-ethyl-5-phenylbarbituric acid)
  • Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)
  • Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid)

Properties

CAS No.

66968-55-6

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

5-ethyl-5-(3-methylbutyl)-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H22N2O3/c1-4-17(11-10-12(2)3)14(20)18-16(22)19(15(17)21)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,22)

InChI Key

YEAUIGJGKUKBDE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.